Structural Divergence from Marketed P-CABs: Pyrazine Core vs. Pyrrole/Benzimidazole Cores
The compound's 2-methoxypyrazine core is a key structural differentiator from leading P-CABs. Vonoprazan (TAK-438) utilizes a 1H-pyrrole core, and tegoprazan uses a benzimidazole core. In a class-level analysis of pyrazine-containing P-CAB patent series, 3-alkoxy-pyrazine derivatives demonstrated potent H+/K+-ATPase inhibition with IC50 values around 100 nM in hog gastric vesicle assays [1]. This core replacement can significantly alter the electron distribution and hydrogen-bonding network at the enzyme's K+-binding site, potentially offering a distinct IP profile and differing selectivity.
| Evidence Dimension | Scaffold-dependent H+/K+-ATPase inhibitory potency |
|---|---|
| Target Compound Data | IC50 ~ 100 nM (representative 3-alkoxy-pyrazine analog) |
| Comparator Or Baseline | Vonoprazan: IC50 = 19–35 nM in similar hog gastric vesicle model |
| Quantified Difference | Approximately 3-5 fold less potent than vonoprazan at the enzyme level under these conditions |
| Conditions | Hog gastric H+/K+-ATPase vesicle binding assay, pH 6.5 |
Why This Matters
This defines the potency range achievable with pyrazine-based P-CABs, guiding researchers on expected in vitro potency and helping assess the trade-off between novelty and potency for lead optimization.
- [1] Zimmermann, P. J., et al. (2007). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry Letters, 17(18), 5172-5176. View Source
